Physicochemical Profiling & Synthetic Utility of N-Boc-3-bromo-2-piperidone
Physicochemical Profiling & Synthetic Utility of N-Boc-3-bromo-2-piperidone
The following technical guide provides an in-depth analysis of N-Boc-3-bromo-2-piperidone (systematically: tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate). This document is structured to serve as a reference for synthetic planning and property analysis in drug discovery.
Executive Summary
N-Boc-3-bromo-2-piperidone is a critical electrophilic building block in medicinal chemistry, utilized primarily for introducing the piperidin-2-one (valerolactam) scaffold into bioactive molecules. Unlike its isomer N-Boc-3-piperidone (a ketone), this compound features a lactam core with a bromine atom at the
Molecular Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | tert-Butyl 3-bromo-2-oxopiperidine-1-carboxylate |
| Common Name | N-Boc-3-bromo-valerolactam |
| CAS Number | 1707358-29-9 (Note: CAS assignments vary by vendor; verify structure via NMR) |
| Molecular Formula | |
| Molecular Weight | 278.14 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCC(Br)C1=O |
| Key Functionalities |
Structural Conformation
The piperidin-2-one ring typically adopts a half-chair or distorted boat conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen induces steric strain, often forcing the carbonyl oxygen and the Boc carbonyl into an orthogonal or anti-periplanar arrangement to minimize dipole repulsion. The C3-Bromine bond is activated by the adjacent carbonyl, making the C3 position highly susceptible to enolization and nucleophilic attack.
Physicochemical Properties[1][2][7][8][9][10]
The following data represents a synthesis of experimental values and high-confidence predictive models for the purified compound.
| Property | Value / Description | Context |
| Physical State | White to off-white solid or viscous oil | Depends on purity and enantiomeric excess. |
| Melting Point | 90–93 °C (Typical for crystalline congeners) | Lower if oily/impure. |
| Boiling Point | Decomposes prior to boiling | Thermal instability of |
| Solubility | Soluble: DCM, THF, EtOAc, MeOHInsoluble: Water | Lipophilic character dominates. |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity suitable for cell permeability. |
| Density | ~1.35 g/cm³ | Estimated based on halogenated lactam analogs. |
| Stability | Moisture Sensitive; Light Sensitive | Hydrolysis of lactam; C-Br photolysis risk. |
Critical Stability Note: The C3-Bromine is labile. Storage at 2–8 °C under Argon is mandatory. Exposure to basic conditions (pH > 8) can trigger rapid elimination of HBr to form the
Synthetic Accessibility & Purity Profiling
The most reliable route to N-Boc-3-bromo-2-piperidone is the
Synthesis Workflow (Graphviz)
Caption: Kinetic control at -78°C is required to prevent elimination to the enamide side product.
Experimental Protocol: -Bromination
Reagents: N-Boc-2-piperidone (1.0 equiv), LiHMDS (1.1 equiv), NBS (1.1 equiv), THF (anhydrous).
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Enolization: Charge a flame-dried flask with N-Boc-2-piperidone in THF. Cool to -78 °C . Add LiHMDS dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) in THF and add dropwise to the enolate solution at -78 °C. Crucial: Maintain temperature below -70 °C to avoid self-condensation or elimination.
-
Quench: After 1 hour, quench with saturated
solution while still cold. Warm to room temperature. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate -
Purification: Flash chromatography (Hexane/EtOAc). The product is often unstable on silica for extended periods; rapid filtration is recommended.
Purity Verification:
-
1H NMR (
): Look for the characteristic doublet of doublets (dd) or multiplet for the C3-H proton around 4.5–4.8 ppm . The Boc group appears as a singlet at 1.5 ppm. -
HPLC: Use a C18 column with Acetonitrile/Water (0.1% Formic Acid). Avoid basic buffers.
Reactivity & Application Workflows
The C3-bromo position is a versatile "handle" for diversifying the lactam ring.
Reaction Pathways (Graphviz)
Caption: Divergent synthesis pathways. Substitution (SN2) competes with elimination under basic conditions.
Key Transformations
-
Azidation (
): Reaction with in DMF yields the -azido lactam. Reduction of the azide (Staudinger or Hydrogenation) provides the 3-amino-2-piperidone (ornithine lactam) scaffold, a key pharmacophore. -
Cross-Coupling: The C-Br bond can participate in Negishi or Suzuki couplings to install aryl or alkyl groups at C3, though the adjacent carbonyl requires specialized catalytic systems (e.g., Pd-PEPPSI) to prevent oxidative addition failure.
-
Elimination: Treatment with DBU yields the
-unsaturated lactam, which serves as a Michael acceptor for conjugate additions.
Handling & Safety Protocols
-
Hazards: The compound is an alkylating agent . It is likely a skin irritant and lachrymator.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Disposal: Quench excess electrophile with aqueous ammonium hydroxide or thiosulfate before disposal into halogenated waste streams.
References
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Synthesis of N-Boc-3-bromo-4-oxopiperidine (Isomer Analog): Title: Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives. Source: MDPI, Molecules 2021. URL:[Link] (Note: Provides analogous experimental conditions for brominating N-Boc-piperidinones).
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General Lithiation of N-Boc Piperidines: Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]
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Reactivity of Alpha-Bromo Lactams: Title: Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization.[1] Source: Royal Society of Chemistry (RSC). URL:[Link]
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Safety Data & Classification (Analog): Title: 3-Bromopiperidin-2-one PubChem Compound Summary.[2] Source: National Center for Biotechnology Information (NCBI). URL:[Link]
